What is 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole?
What is 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole?
An In-depth Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: A Cornerstone Intermediate in Modern Neuropharmacology
Introduction
In the landscape of pharmaceutical chemistry, the value of a molecular scaffold is measured by its versatility, efficiency in synthesis, and its contribution to the pharmacological activity of the final active pharmaceutical ingredient (API). By these metrics, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole stands out as a compound of profound significance.[1][2] Primarily recognized as a critical intermediate in the synthesis of second-generation antipsychotics like Risperidone and its active metabolite Paliperidone, this fluorinated heterocyclic compound is a cornerstone of modern neuropharmacology.[1][3][4][5]
The structure, which integrates a benzisoxazole ring system with a piperidine group, serves as a potent pharmacophore, enabling high-affinity interactions with key neurotransmitter receptors.[1][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. It delves into its physicochemical properties, synthetic pathways, mechanistic significance, and its expanding applications beyond antipsychotics, offering field-proven insights from a senior application scientist's perspective.
Physicochemical Properties and Structural Analysis
The efficacy of a building block in drug synthesis is fundamentally tied to its chemical and physical characteristics. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is typically handled in its hydrochloride salt form to enhance stability and aqueous solubility.[6] The free base is also used, and it is crucial for the synthetic chemist to be aware of which form is being utilized.
The molecule's architecture is a deliberate convergence of functional groups essential for its role. The benzisoxazole moiety provides a rigid, aromatic platform crucial for receptor binding, while the piperidine ring offers a key site for substitution, allowing for the attachment of other molecular fragments to modulate pharmacological activity.[1] The fluorine atom at the 6-position enhances metabolic stability and can modify electronic properties to improve binding affinity.
Table 1: Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 84163-77-9 | 84163-13-3 | [7] |
| Molecular Formula | C₁₂H₁₃FN₂O | C₁₂H₁₄ClFN₂O | [1] |
| Molecular Weight | 220.24 g/mol | 256.70 g/mol | [1] |
| Appearance | White to off-white solid | White crystalline powder | [1][6] |
| Melting Point | 59-64 °C | Not specified | [8] |
| Boiling Point | ~359 °C | ~387.3 °C (at 760 mmHg) | [1][8] |
| Flash Point | Not available | ~188 °C | [1] |
The Synthetic Pathway: From Precursors to Core Scaffold
The synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a well-established process in industrial pharmaceutical manufacturing. The most efficient methods employ a "one-pot" strategy, which minimizes intermediate isolation steps, thereby increasing overall yield and reducing waste.[9] The core transformation involves an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction, where an in-situ generated oxime displaces a fluorine atom on a difluorophenyl ring to form the benzisoxazole heterocycle.
The causality behind this choice of pathway is clear: starting with a readily available 2,4-difluorinated precursor allows for a regioselective cyclization. The fluorine at the 2-position is activated by the adjacent carbonyl (or oxime) group and is thus preferentially displaced over the fluorine at the 4-position, leading to the desired 6-fluoro isomer with high fidelity.
Experimental Protocol: One-Pot Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
This protocol describes a representative one-pot synthesis starting from (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime.
Materials and Reagents:
-
(2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride
-
Potassium hydroxide (KOH) or Potassium tert-butoxide
-
Methanol or Toluene
-
Anhydrous Magnesium Sulfate
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction vessel (round-bottom flask) with reflux condenser and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a 1 L four-necked flask, dissolve 44.9 g of potassium tert-butoxide in 250 mL of water and 250 mL of toluene. Add 48.1 g of 2,4-difluorophenyl-4-piperidinone oxime.[7]
-
Cyclization Reaction: Heat the mixture to reflux and stir vigorously for approximately 6 hours.[7] The base facilitates the deprotonation of the oxime hydroxyl group, which then acts as a nucleophile to displace the ortho-fluorine atom, forming the benzisoxazole ring.
-
Work-up and Phase Separation: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 5-10 °C. Separate the organic (toluene) layer. Extract the aqueous layer with an additional 250 mL of toluene to recover any remaining product.[7]
-
Salt Formation and Precipitation: Combine the toluene phases in a clean 1 L flask. While stirring, slowly add concentrated hydrochloric acid dropwise to adjust the pH to 2-3. A large amount of white solid, the hydrochloride salt of the product, will precipitate out of the solution.[7]
-
Isolation and Drying: Collect the white solid by filtration. Wash the solid with a small amount of cold acetone or toluene to remove any non-polar impurities. Dry the product under vacuum at 50-60 °C to a constant weight. The typical yield is high, often exceeding 95%.[7]
Visualization: Synthetic Workflow
Caption: One-pot synthesis of the target intermediate.
Role in Paliperidone Synthesis and Mechanistic Significance
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is not pharmacologically active in itself but is the essential molecular core upon which the activity of Paliperidone is built. Paliperidone (9-hydroxyrisperidone) is the major active metabolite of Risperidone and is approved for the treatment of schizophrenia and schizoaffective disorder.[4][10]
The synthesis of Paliperidone is achieved via a nucleophilic substitution reaction, specifically an N-alkylation of the piperidine nitrogen of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. The alkylating agent is another key intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) .[4][10]
The benzisoxazole-piperidine scaffold is responsible for the dual D₂ dopamine and 5-HT₂ₐ serotonin receptor antagonism that characterizes the therapeutic effect of atypical antipsychotics. This dual action is believed to be responsible for improving the positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., social withdrawal, anhedonia) of schizophrenia, with a lower propensity for extrapyramidal side effects compared to older antipsychotics.[11]
Visualization: Pathway to an Active Pharmaceutical Ingredient
Caption: From intermediate to the final active drug.
Applications in Drug Discovery and Development
While its primary role is in the production of established antipsychotics, the structural motifs of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole make it a highly attractive starting point for broader drug discovery campaigns.[1][3] Medicinal chemists leverage the reactive secondary amine of the piperidine ring for facile derivatization to explore new structure-activity relationships (SAR).
Emerging Therapeutic Applications
Research has demonstrated that novel derivatives of this scaffold possess a wide range of biological activities. These findings underscore its value as a "privileged scaffold" in medicinal chemistry.
Table 2: Investigational Applications of Derivatives
| Derivative Type | Therapeutic Area | Key Findings | Source(s) |
| N-Acyl/Heterocyclic Derivatives | Oncology | Showed potent antiproliferative activity against HeLa, HT-29, MCF-7, and HepG-2 human carcinoma cell lines. | [12] |
| Sulfonamide Conjugates | Infectious Disease | Exhibited moderate in-vitro activity against Mycobacterium tuberculosis and antiproliferative effects against cancer cell lines. | [13] |
| Phosphoramidate Derivatives | Infectious Disease | Synthesized and studied as potential new antimicrobial agents to combat drug resistance. | [11] |
| N-Alkylated Analogues | Neurology | Investigated as potent acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. |
Protocol: Synthesis of Paliperidone
This protocol outlines the final N-alkylation step.
Materials and Reagents:
-
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBIP)
-
3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP)
-
Inorganic Base (e.g., Sodium Carbonate)
-
Solvent (e.g., Acetonitrile, Isopropanol)
Step-by-Step Methodology:
-
Reaction Setup: Charge a suitable reactor with FBIP, CMHTP, the inorganic base, and the chosen organic solvent.[4]
-
Alkylation: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by HPLC. The base neutralizes the HCl formed during the substitution.
-
Crystallization and Isolation: Cool the reaction mixture to ambient temperature (approx. 20-25 °C) to allow the Paliperidone product to crystallize.[4]
-
Purification: Recover the solid product by filtration. Wash the crude Paliperidone with the reaction solvent (e.g., acetonitrile) to remove unreacted starting materials and byproducts.[4]
-
Drying: Dry the purified Paliperidone under vacuum at an elevated temperature (e.g., 60 °C) to yield the final API.[4]
Visualization: Paliperidone Synthesis Workflow
Caption: Final alkylation step in Paliperidone synthesis.
Safety, Handling, and Toxicology
As a potent chemical intermediate, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and its hydrochloride salt require careful handling in a controlled laboratory or manufacturing environment.
Table 3: GHS Hazard Information (Hydrochloride Salt)
| Hazard Class | Hazard Statement | Pictogram | Source(s) |
| Acute Oral Toxicity | H301: Toxic if swallowed | 💀 | [14][15] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | ❗ | [15] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | ❗ | [15] |
| STOT - Single Exposure | H335: May cause respiratory irritation | ❗ | [15] |
| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects | 🌳 | [14][16] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[16]
-
Personal Protective Equipment:
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]
First Aid Measures
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or physician. Do NOT induce vomiting.[14][16]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[8][14]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][16]
Conclusion
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is more than a mere intermediate; it is a testament to rational drug design and a powerful tool in the arsenal of medicinal chemists. Its well-defined synthetic routes, combined with its privileged structure, have cemented its role in producing life-changing medications for severe mental health disorders. Furthermore, ongoing research continues to unlock its potential as a versatile scaffold for developing novel therapeutics across diverse areas, including oncology and infectious diseases. For professionals in drug development, a thorough understanding of this cornerstone molecule—from its synthesis to its potential—is indispensable for innovating the next generation of therapies.
References
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (2008). Investigational New Drugs. [Link]
-
Exploring 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride: A Key Risperidone Intermediate. (n.d.). Autech Industry Co., Limited. [Link]
-
Kilbile, J. T., et al. (n.d.). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds. [Link]
-
6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. (n.d.). Corey Organics. [Link]
-
R-56109 hydrochloride | C12H14ClFN2O. (n.d.). PubChem, National Institutes of Health. [Link]
-
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. (n.d.). Pharmaffiliates. [Link]
- CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1, 2 benzisoxazole hydrochloride. (n.d.).
- WO2008021345A2 - Process for the synthesis of 9-hydroxy risperidone (paliperidone). (n.d.).
-
A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]
-
Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates | Request PDF. (2024). ResearchGate. [Link]
-
Synthesis of related substances of antipsychotic drug Risperidone. (2021). The Pharma Innovation Journal. [Link]
-
The Role of Intermediates in Paliperidone Synthesis: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
SYNTHESIS OF PALIPERIDONE. (n.d.). European Patent Office. [Link]
-
Benzisoxazole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Kim, D. M., et al. (2005). An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT>2>, and dopamine-D>2>-antagonist. Bulletin of the Korean Chemical Society. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. WO2008021345A2 - Process for the synthesis of 9-hydroxy risperidone (paliperidone) - Google Patents [patents.google.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Page loading... [guidechem.com]
- 7. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole - Safety Data Sheet [chemicalbook.com]
- 9. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. echemi.com [echemi.com]
- 15. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. downloads.ossila.com [downloads.ossila.com]
